

Technical Guide: Physical and Chemical Characteristics of 2-(2-Ethoxyethoxy)ethanol-d5

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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethanol-d5

Cat. No.: B597804

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-(2-Ethoxyethoxy)ethanol-d5**. This deuterated form of 2-(2-Ethoxyethoxy)ethanol is a valuable tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a means to trace the metabolic fate of the molecule and can serve as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).^[1]

It is important to note that while 2-(2-Ethoxyethoxy)ethanol is a well-characterized compound, specific experimental data for its deuterated analogue, **2-(2-Ethoxyethoxy)ethanol-d5**, is limited. The information presented herein is a combination of calculated values for the deuterated compound and experimentally determined values for the non-deuterated parent compound, which are expected to be very similar.

Core Physical and Chemical Properties

The primary physical and chemical properties of **2-(2-Ethoxyethoxy)ethanol-d5** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Notes
Chemical Name	2-(2-(Ethoxy-d5)ethoxy)ethanol	Deuteration is on the ethyl group.
Synonyms	Diethylene glycol monoethyl-d5 ether, Carbitol-d5	
Molecular Formula	C6H9D5O3	Calculated
Molecular Weight	139.20 g/mol	Calculated
Appearance	Colorless liquid	Based on the non-deuterated compound. [2] [3]
Boiling Point	196-202 °C	For the non-deuterated compound. [2] [3]
Melting Point	-76 °C	For the non-deuterated compound. [2] [3]
Density	~0.989 g/cm ³ at 20 °C	For the non-deuterated compound; the deuterated compound will be slightly denser.
Flash Point	96 °C (205 °F)	For the non-deuterated compound. [2] [3]
Solubility	Miscible with water, ethanol, acetone, and many organic solvents.	Based on the non-deuterated compound.
Hygroscopicity	Hygroscopic	Based on the non-deuterated compound. [2]

Applications in Research and Drug Development

Deuterated compounds, such as **2-(2-Ethoxyethoxy)ethanol-d5**, are of significant interest in pharmaceutical research and development. The primary applications stem from the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage.

Key applications include:

- **Metabolic Studies:** **2-(2-Ethoxyethoxy)ethanol-d5** can be used to investigate the metabolic pathways of the parent compound. By tracking the deuterated label, researchers can identify metabolites and understand the biotransformation processes.
- **Pharmacokinetic (PK) Studies:** The use of a deuterated analogue allows for more accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
- **Internal Standards:** Due to its distinct mass, **2-(2-Ethoxyethoxy)ethanol-d5** is an excellent internal standard for quantitative analysis of the non-deuterated compound in biological matrices using mass spectrometry.^[1]

Experimental Protocol: Use as a Solvent in a Model Esterification Reaction

This protocol provides a general methodology for the use of **2-(2-Ethoxyethoxy)ethanol-d5** as a solvent in a laboratory-scale esterification reaction. The hygroscopic and combustible nature of the solvent requires careful handling.

Objective: To synthesize ethyl acetate from acetic acid and ethanol using **2-(2-Ethoxyethoxy)ethanol-d5** as the solvent.

Materials:

- **2-(2-Ethoxyethoxy)ethanol-d5**
- Glacial acetic acid
- Ethanol
- Sulfuric acid (catalyst)
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Magnetic stirrer and stir bar
- Drying tube (e.g., with calcium chloride)
- Standard glassware for workup (separatory funnel, beakers, etc.)
- Sodium bicarbonate solution (for neutralization)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (drying agent)

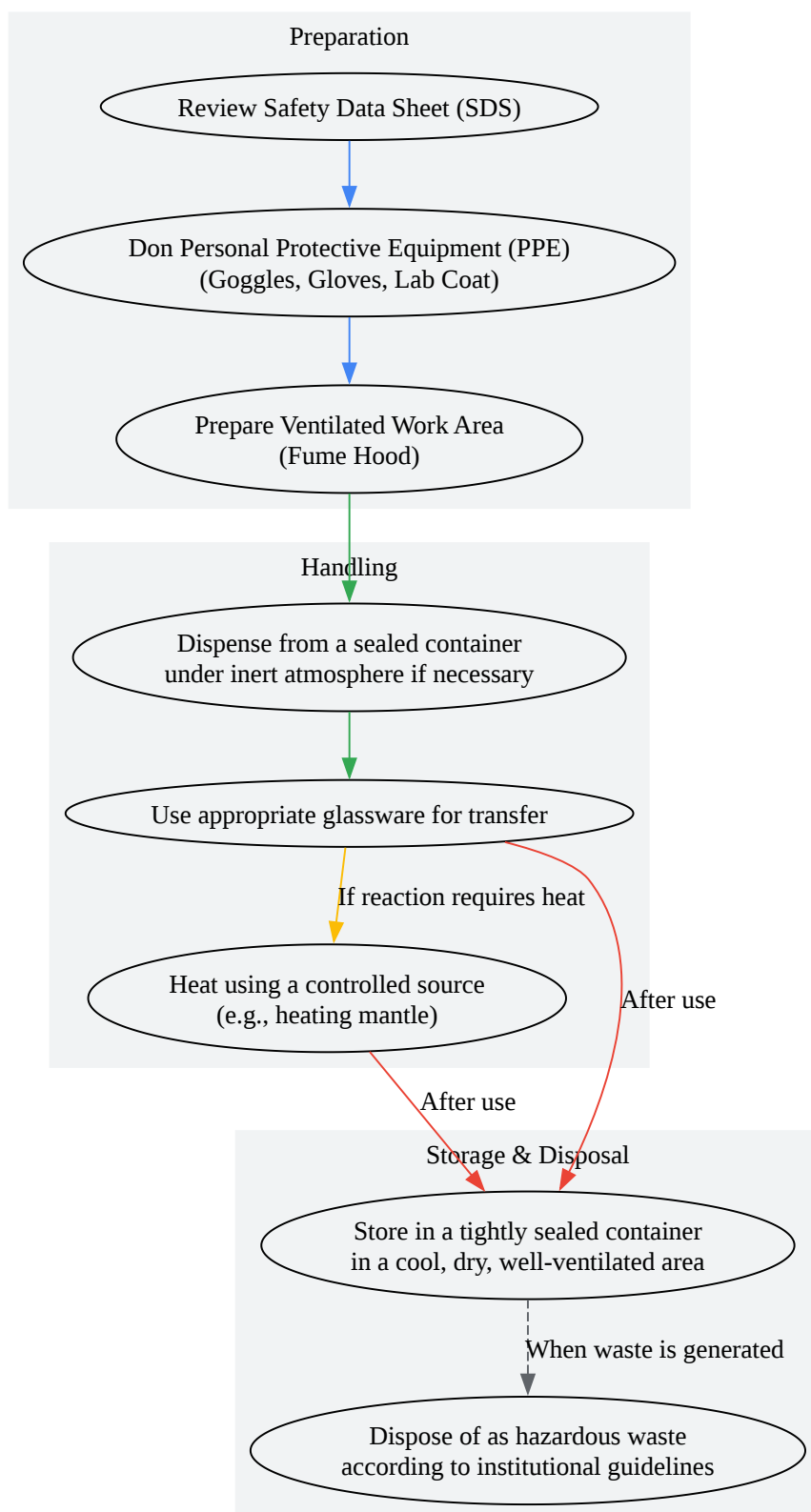
Procedure:

- Reaction Setup:
 - Assemble a clean, dry round-bottom flask with a magnetic stir bar.
 - In a fume hood, add **2-(2-Ethoxyethoxy)ethanol-d5** (e.g., 50 mL) to the flask.
 - Add glacial acetic acid (e.g., 0.1 mol) and ethanol (e.g., 0.12 mol) to the solvent.
 - Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
 - Attach a reflux condenser to the flask and a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
- Reaction:
 - Heat the mixture to reflux using a heating mantle and stir the reaction mixture.
 - Maintain the reflux for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.
- Workup:

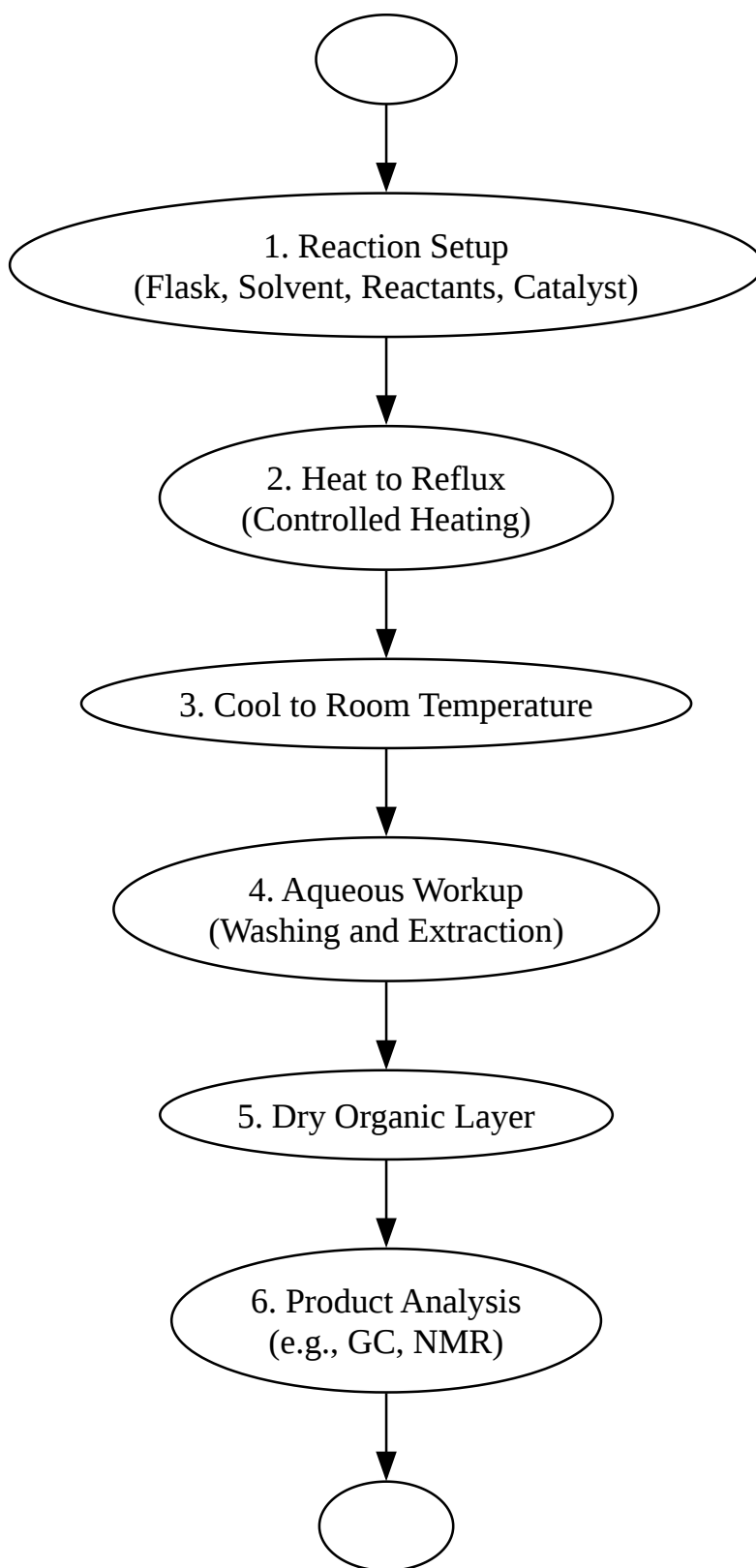
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Analysis:
 - The resulting solution of ethyl acetate in **2-(2-Ethoxyethoxy)ethanol-d5** can be analyzed by techniques such as Gas Chromatography (GC) to determine the yield of the reaction.

Visualizations

Signaling Pathway/Workflow Diagrams



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